3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its fusion with the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with a suitable diketone can form the pyrazole ring, which is then reacted with piperidine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclobutyl-1H-pyrazol-5-yl)methanol: Similar in structure but with a hydroxyl group instead of a piperidine ring.
5(4)-Aminopyrazoles: Used in the synthesis of pyrazolo-annulated pyridines.
Uniqueness
3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its fused pyrazole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2-cyclobutylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H19N3/c1-4-11(5-1)15-12(6-8-14-15)10-3-2-7-13-9-10/h6,8,10-11,13H,1-5,7,9H2 |
InChI Key |
SATHZSSEKZVQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)C3CCCNC3 |
Origin of Product |
United States |
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